molecular formula C18H21Cl2N5O2S B2915343 N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185028-86-7

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2915343
CAS No.: 1185028-86-7
M. Wt: 442.36
InChI Key: SGOJOHJYAOBDAE-UHFFFAOYSA-N
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Description

This compound is a pyrazole-5-carboxamide derivative featuring a 4-chloro-1,3-benzothiazol-2-yl moiety and a morpholine-ethyl substituent. The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to its free base. The benzothiazole group is pharmacologically significant, often associated with kinase inhibition or antimicrobial activity, while the morpholine-ethyl chain may improve bioavailability through increased polarity .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOJOHJYAOBDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times .

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives with Aryl Substitutions ()

Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but differ in aryl substituents. Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-chloro-benzothiazole, morpholine-ethyl N/A N/A ~450 (estimated) Benzothiazole, morpholine
3a Phenyl, phenyl 68 133–135 403.1 Cyano, chloro, methyl
3b 4-chlorophenyl, phenyl 68 171–172 437.1 Dichloro, cyano
3d 4-fluorophenyl, phenyl 71 181–183 421.0 Fluoro, chloro, cyano

Key Findings :

  • Morpholine-ethyl in the target may improve solubility compared to the hydrophobic aryl groups in 3a–3p, which exhibit melting points >130°C, indicative of crystalline stability .

Pyridine and Triazole-Containing Carboxamides ()

A patent describes B. 1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (MW: 481.8 g/mol).

Feature Target Compound Patent Compound (B)
Core Structure Benzothiazole-pyrazole Pyridine-triazole-pyrazole
Key Substituents Morpholine-ethyl, chloro Trifluoromethyl, triazole, chloro
Molecular Weight ~450 g/mol (estimated) 481.8 g/mol
Functional Advantages Enhanced solubility (morpholine) Metabolic stability (trifluoromethyl)

Key Findings :

  • The trifluoromethyl group in Compound B enhances metabolic stability, whereas the target’s morpholine group prioritizes solubility .
  • The triazole ring in Compound B may offer stronger hydrogen-bonding interactions compared to the benzothiazole in the target .

Benzimidazole Analogs ()

The benzimidazole analog (CAS 490031-39-5) shares the pyrazole-carboxamide core but replaces benzothiazole with benzimidazole:

Property Target Compound Benzimidazole Analog
Core Heterocycle Benzothiazole Benzimidazole
Molecular Formula C₁₈H₂₁ClN₆O₂ (analogous estimate) C₁₈H₂₁ClN₆O₂
Bioactivity Prediction Kinase inhibition (benzothiazole) DNA intercalation (benzimidazole)

Key Findings :

  • Benzimidazoles are known for DNA-binding activity, while benzothiazoles are more common in kinase-targeted therapies .
  • Both compounds share similar molecular weights, but the hydrochloride salt in the target may offer superior crystallinity .

Thiazole and Piperazinyl Derivatives ()

Compounds like BP 27384 (thiazole-carboxamide with piperazinyl groups) highlight structural diversity:

Feature Target Compound BP 27384
Heterocycle Benzothiazole Thiazole
Solubility Modifier Morpholine Piperazinyl-hydroxyethyl
Molecular Weight ~450 g/mol Not specified

Key Findings :

  • Piperazinyl groups (as in BP 27384) and morpholine (target compound) both enhance solubility but differ in basicity, affecting pH-dependent absorption .

Data Tables for Key Comparisons

Table 1: Melting Points and Yields of Pyrazole Derivatives

Compound Yield (%) Melting Point (°C) Reference
3a 68 133–135
3b 68 171–172
3d 71 181–183

Table 2: Molecular Weights of Key Compounds

Compound Molecular Weight (g/mol) Reference
Target Compound ~450 (estimated) N/A
Patent Compound B 481.8
Benzimidazole Analog 388.85

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, particularly focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazole moiety
  • A pyrazole ring
  • A morpholine substituent

This unique combination suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has been evaluated against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The results indicate that it exhibits significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis via caspase activation
HeLa10.8Inhibition of cell cycle progression

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .

Anti-inflammatory Activity

The compound has also been studied for its potential as a selective COX-II inhibitor. COX-II is an enzyme involved in inflammation and pain signaling pathways. In vitro assays demonstrated that the compound exhibited selectivity for COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

EnzymeIC50 (µM)Selectivity Ratio
COX-I>100-
COX-II3.5>28

This selectivity indicates that this compound could serve as a safer alternative to traditional NSAIDs .

Study 1: Cytotoxicity Assessment

In a study conducted by Chahal et al., the compound was subjected to cytotoxicity assays against multiple cancer cell lines. The results confirmed its potent activity against both A549 and HeLa cells, with detailed analysis revealing disruption in mitochondrial membrane potential and subsequent activation of apoptotic pathways .

Study 2: Inhibition of COX Enzymes

Another significant study evaluated the anti-inflammatory properties of the compound through enzyme inhibition assays. The results showed that it inhibited COX-II activity effectively while sparing COX-I, thus reducing the risk of ulcerogenic effects commonly seen with non-selective NSAIDs .

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